An In-Depth Technical Guide to 5-(1H-tetrazol-5-yl)-nicotinic Acid: Physicochemical Properties, Synthesis, and Biological Activity
An In-Depth Technical Guide to 5-(1H-tetrazol-5-yl)-nicotinic Acid: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 5-(1H-tetrazol-5-yl)-nicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the properties of its parent compound, nicotinic acid, general synthetic methodologies for this class of compounds, and the well-established biological activity of related nicotinic acid derivatives.
Core Physicochemical Properties
For comparative purposes, the experimentally determined properties of the parent compound, nicotinic acid, are provided below.
Table 1: Physicochemical Properties of 5-(1H-tetrazol-5-yl)-nicotinic Acid
| Property | Value |
| Molecular Formula | C₇H₅N₅O₂ |
| Molecular Weight | 191.15 g/mol |
| Melting Point | Data not available |
| pKa | Data not available |
| Aqueous Solubility | Data not available |
| Organic Solvent Solubility | Data not available |
Table 2: Experimental Physicochemical Properties of Nicotinic Acid
| Property | Value |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
| Melting Point | 236-239 °C[1] |
| pKa | 4.75 |
| Aqueous Solubility | 16.24 mg/mL at 25°C[2] |
| Organic Solvent Solubility | Soluble in DMSO (25 mg/mL) and dimethylformamide (~1 mg/mL); Insoluble in ethanol.[2][3] |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of 5-(1H-tetrazol-5-yl)-nicotinic acid is not described in the reviewed literature. However, a common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. Therefore, a plausible synthetic route to 5-(1H-tetrazol-5-yl)-nicotinic acid is from 5-cyanonicotinic acid.
Proposed Synthetic Protocol: [3+2] Cycloaddition
This protocol is a general procedure for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles and sodium azide, which can be adapted for the synthesis of 5-(1H-tetrazol-5-yl)-nicotinic acid from 5-cyanonicotinic acid.
Materials:
-
5-cyanonicotinic acid (starting material)
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
N,N-Dimethylformamide (DMF) or water as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-cyanonicotinic acid in the chosen solvent (e.g., DMF or water).
-
Add sodium azide (typically 1.5 to 3 equivalents) and the Lewis acid catalyst (e.g., zinc chloride, 0.5 to 1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
If using an organic solvent, carefully pour the reaction mixture into ice-water.
-
Acidify the aqueous solution to a pH of approximately 2-3 with hydrochloric acid to protonate the tetrazole ring and precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the product from the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield pure 5-(1H-tetrazol-5-yl)-nicotinic acid.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of 5-(1H-tetrazol-5-yl)-nicotinic acid.
Characterization Methods
To confirm the identity and purity of the synthesized 5-(1H-tetrazol-5-yl)-nicotinic acid, a combination of spectroscopic and analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid, the N-H and C=N bonds of the tetrazole ring, and the aromatic C-H bonds of the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Melting Point Analysis: The melting point would be determined to assess the purity of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction could be used to determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural proof.
Biological Activity and Signaling Pathway
While direct experimental evidence for the biological activity of 5-(1H-tetrazol-5-yl)-nicotinic acid is not available, its structural similarity to nicotinic acid strongly suggests that it will act as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). Nicotinic acid and its derivatives are well-known agonists of this receptor.[4][5]
GPR109A Receptor and its Role
GPR109A is a high-affinity receptor for nicotinic acid (niacin).[6] It is primarily expressed in adipocytes and immune cells such as macrophages.[6] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids.
In immune cells, GPR109A activation has been shown to mediate anti-inflammatory effects.[6]
GPR109A Signaling Pathway
The activation of GPR109A by an agonist like nicotinic acid initiates a downstream signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi).
Diagram 2: GPR109A Signaling Pathway
Caption: GPR109A signaling cascade upon agonist binding.
Pathway Description:
-
Agonist Binding: 5-(1H-tetrazol-5-yl)-nicotinic acid, acting as an agonist, binds to the GPR109A receptor on the surface of an adipocyte.
-
G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi). The Gi protein releases its α-subunit.
-
Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP) from ATP.
-
PKA Inactivation: With reduced levels of cAMP, Protein Kinase A (PKA) remains in its inactive state.
-
HSL Inactivation: PKA is responsible for activating hormone-sensitive lipase (HSL) through phosphorylation. In the absence of PKA activation, HSL remains in its less active, dephosphorylated state.
-
Inhibition of Lipolysis: As a result, the hydrolysis of triglycerides into free fatty acids and glycerol is significantly reduced.
Conclusion
While specific experimental data on 5-(1H-tetrazol-5-yl)-nicotinic acid is currently scarce, its chemical structure allows for informed predictions regarding its synthesis and biological activity. It can likely be synthesized from 5-cyanonicotinic acid via a [3+2] cycloaddition reaction. As a close structural analog of nicotinic acid, it is predicted to be an agonist of the GPR109A receptor, thereby inhibiting lipolysis through the Gi-coupled signaling pathway. Further research is required to experimentally validate these predicted physicochemical properties and biological functions, which would be crucial for its potential development as a therapeutic agent.
References
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
